An In-Depth Technical Guide to N,N-dimethyl-1,2-oxazol-5-amine: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to N,N-dimethyl-1,2-oxazol-5-amine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1,2-oxazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) ring is a key scaffold in numerous biologically active molecules, exhibiting a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an N,N-dimethylamino group at the 5-position can significantly influence the molecule's physicochemical properties, such as basicity, solubility, and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the predicted physical and chemical properties of N,N-dimethyl-1,2-oxazol-5-amine, along with proposed synthetic routes and characterization methodologies. As this is a molecule with limited currently available public data, this guide synthesizes information from related structures and established chemical principles to provide a robust predictive profile for researchers.
Predicted Physicochemical Properties
The properties of N,N-dimethyl-1,2-oxazol-5-amine can be extrapolated from data on related 5-amino-1,2-oxazoles and the known effects of N,N-dimethylation on primary amines.
| Property | Predicted Value/Information | Rationale and References |
| Molecular Formula | C₅H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 127.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Many simple heterocyclic amines are solids or oils at room temperature. |
| Melting Point | Expected to be a low-melting solid or a liquid | N,N-dimethylation can lower the melting point compared to the primary amine due to reduced hydrogen bonding capacity. |
| Boiling Point | Estimated to be in the range of 150-200 °C | Based on similarly sized and functionalized heterocyclic compounds. |
| Solubility | Moderately soluble in water and soluble in polar organic solvents | The N,N-dimethylamino group can act as a hydrogen bond acceptor, contributing to water solubility. N-methylation of secondary amines generally has little impact on solubility.[1] |
| pKa (of the conjugate acid) | Estimated to be in the range of 3-5 | The basicity of the exocyclic nitrogen is expected to be reduced due to the electron-withdrawing nature of the 1,2-oxazole ring. N-methylation of secondary amines can lead to a slight reduction in basicity.[1] |
| LogP | Estimated to be in the range of 0.5-1.5 | N,N-dimethylation generally increases lipophilicity compared to the primary or secondary amine.[1] |
Proposed Synthetic Routes
The synthesis of N,N-dimethyl-1,2-oxazol-5-amine can be approached through two primary strategies: construction of the 1,2-oxazole ring with the N,N-dimethylamino group already in place, or post-functionalization of a pre-formed 5-amino-1,2-oxazole.
Method 1: Reductive Amination of 5-amino-1,2-oxazole
A common and efficient method for the N,N-dimethylation of primary amines is reductive amination using formaldehyde as the carbon source.[2][3]
Reaction Scheme:
Workflow for Reductive Amination.
Experimental Protocol:
-
Preparation of the Starting Material: Synthesize 5-amino-1,2-oxazole. A common method involves the reaction of a suitable three-carbon precursor with hydroxylamine.[4][5]
-
Reaction Setup: Dissolve 5-amino-1,2-oxazole in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reagents: Add an excess of aqueous formaldehyde (typically 2-3 equivalents).
-
Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Cyclization Approach
This method involves the construction of the 1,2-oxazole ring from a precursor already containing the N,N-dimethylamino group.
Reaction Scheme:
Cyclization approach for synthesis.
Experimental Protocol:
-
Precursor Synthesis: Synthesize a suitable β-functionalized enamine precursor, such as β-(N,N-dimethylamino)acrylonitrile.
-
Cyclization Reaction: React the precursor with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium ethoxide.[6]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Dry the organic extract, concentrate, and purify the product by column chromatography or distillation.
Spectroscopic Characterization
The structure of the synthesized N,N-dimethyl-1,2-oxazol-5-amine can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[4][7][8][9]
¹H NMR Spectroscopy
-
N(CH₃)₂ protons: A singlet at approximately 2.8-3.2 ppm.
-
Oxazole ring protons:
-
H4 proton: A singlet or doublet at approximately 5.5-6.5 ppm. The chemical shift is influenced by the electron-donating N,N-dimethylamino group.
-
H3 proton: A singlet or doublet at approximately 7.5-8.5 ppm.
-
¹³C NMR Spectroscopy
-
N(CH₃)₂ carbons: A signal at approximately 40-45 ppm.
-
Oxazole ring carbons:
-
C5 carbon: A signal at approximately 160-170 ppm (attached to the amino group).
-
C4 carbon: A signal at approximately 90-100 ppm.
-
C3 carbon: A signal at approximately 150-160 ppm.
-
Infrared (IR) Spectroscopy
-
C=N and C=C stretching (oxazole ring): Bands in the region of 1650-1500 cm⁻¹.
-
C-N stretching: A band around 1350-1250 cm⁻¹.
-
Absence of N-H stretching: The absence of a broad band in the 3500-3300 cm⁻¹ region would confirm the tertiary nature of the amine.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): An odd-numbered molecular weight is expected due to the presence of three nitrogen atoms (Nitrogen Rule). The exact mass can be confirmed by high-resolution mass spectrometry (HRMS).
-
Fragmentation Pattern: Expect fragmentation patterns involving the loss of methyl groups and cleavage of the oxazole ring.
Chemical Reactivity and Stability
The chemical reactivity of N,N-dimethyl-1,2-oxazol-5-amine is dictated by the interplay of the electron-rich N,N-dimethylamino group and the 1,2-oxazole ring.
-
Basicity: The exocyclic nitrogen atom is basic and will react with acids to form salts.
-
Electrophilic Aromatic Substitution: The 1,2-oxazole ring is generally considered electron-deficient. However, the strong electron-donating N,N-dimethylamino group at the 5-position will activate the ring towards electrophilic attack, likely at the C4 position.
-
Ring Opening: The 1,2-oxazole ring can be susceptible to cleavage under certain conditions, such as reductive cleavage of the N-O bond or base-catalyzed ring-opening.
-
Oxidation: The N,N-dimethylamino group can be oxidized to the corresponding N-oxide.
-
Stability: The compound is expected to be relatively stable under normal laboratory conditions but may be sensitive to strong acids, bases, and oxidizing agents.
Safety and Handling
Given the limited specific data, N,N-dimethyl-1,2-oxazol-5-amine should be handled with the standard precautions for a novel chemical compound. Related aminoxazoles are classified as harmful if swallowed and may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a predictive yet scientifically grounded overview of N,N-dimethyl-1,2-oxazol-5-amine for the scientific community. By leveraging data from analogous structures and fundamental chemical principles, this document offers valuable insights into the compound's physicochemical properties, potential synthetic pathways, and expected analytical characteristics. This information is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and related heterocyclic molecules in the pursuit of new therapeutic agents and other advanced materials.
References
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(No Author). (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
- Szafranski, K., et al. (2020).
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Janecka, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Roman, O. A., & Ovechkina, N. V. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
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PubChem. (n.d.). 3-(4-Methylphenyl)-1,2-oxazol-5-amine. PubChem. [Link]
- Wang, D., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega.
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(No Author). (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]
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Szabó, I., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
- Różański, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Archives.
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